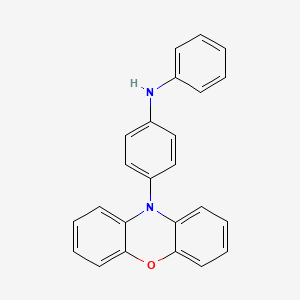
4-(10H-Phenoxazin-10-yl)-N-phenylaniline
Descripción
4-(10H-Phenoxazin-10-yl)-N-phenylaniline (abbreviated in some studies as NPA or PZA) is a donor-acceptor (D-A) type organic compound featuring a phenoxazine donor moiety linked to a phenylaniline backbone. Phenoxazine, a heterocyclic aromatic system with oxygen and nitrogen atoms, confers strong electron-donating properties due to its planar structure and extended π-conjugation. This compound is primarily studied in optoelectronic applications, including nonlinear optical (NLO) materials and thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).
The phenoxazine unit enhances intramolecular charge transfer (ICT), which is critical for achieving high hyperpolarizability in NLO materials and small singlet-triplet energy gaps (ΔEST) in TADF systems. Its synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination to link the phenoxazine moiety to the aniline backbone.
Propiedades
Fórmula molecular |
C24H18N2O |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
4-phenoxazin-10-yl-N-phenylaniline |
InChI |
InChI=1S/C24H18N2O/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)26-21-10-4-6-12-23(21)27-24-13-7-5-11-22(24)26/h1-17,25H |
Clave InChI |
IPJGWXOZNAVXFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10H-Phenoxazin-10-yl)-N-phenylaniline typically involves the reaction of phenoxazine derivatives with aniline under specific conditions. One common method is the nucleophilic substitution reaction, where phenoxazine is reacted with aniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, ensuring higher efficiency and yield. The reaction conditions are carefully controlled to maintain the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(10H-Phenoxazin-10-yl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenoxazine core can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenoxazine compounds.
Aplicaciones Científicas De Investigación
4-(10H-Phenoxazin-10-yl)-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-(10H-Phenoxazin-10-yl)-N-phenylaniline involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Key Findings :
- NPA exhibits the highest first hyperpolarizability (βtot) among carbazole (NCP), phenothiazine (NPP), and phenoxazine (NPA) derivatives due to phenoxazine’s stronger electron-donating ability and reduced steric hindrance.
- Phenothiazine (NPP) shows slightly lower βtot than phenoxazine (NPA), likely due to sulfur’s lower electronegativity compared to oxygen, reducing ICT efficiency.
TADF Emitters in OLEDs
Phenoxazine-based TADF emitters are compared below:
Key Findings :
- 2PXZ-OXD achieves the highest EQE (14.9%) among phenoxazine-based emitters due to its D-A-D architecture, which promotes efficient upconversion of triplet excitons.
- tri-PXZ-TRZ demonstrates a smaller ΔEST (0.08 eV) than NPA derivatives, attributed to its symmetric triazine core, which stabilizes charge-transfer states.
- Sulfone-containing DPO-TXO2 shows moderate EQE (13.5%), emphasizing the role of acceptor strength in balancing radiative and non-radiative decay.
Comparison with Carbazole and Phenothiazine Analogues
Electronic Properties
Key Insights :
- Phenoxazine’s higher HOMO (-5.2 eV) compared to carbazole (-5.5 eV) enhances hole injection in OLEDs.
- Phenothiazine derivatives exhibit narrower bandgaps (3.2 eV) due to sulfur’s polarizability, but they are less stable under oxidative conditions.
Thermal and Stability Profiles
Note: Phenoxazine derivatives generally exhibit superior thermal stability over carbazole and phenothiazine analogues due to oxygen’s stronger bonding and reduced molecular flexibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


